![molecular formula C20H19N5O5S2 B4016628 N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4016628.png)
N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Synthesis Analysis
The synthesis of derivatives related to the specified compound involves the starting material 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine. These compounds are characterized using techniques such as IR, NMR, mass spectral, and elemental analysis. The synthesis process demonstrates the versatility of thiadiazole derivatives in producing compounds with significant antibacterial and antifungal activities (Chandrakantha et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives reveals that these compounds can form centrosymmetric dimers through intermolecular N—H⋯O bonds. This feature is crucial for understanding the interactions that may contribute to their biological activities. The structural elucidation is achieved using X-ray powder diffraction (XRPD) and supported by density functional theory (DFT) studies, which provide insights into the crystal structure and intermolecular interactions of such compounds (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical behavior of 1,3,4-thiadiazole derivatives involves interactions with secondary amines leading to the formation of N,N-dialkylthioacetamides and subsequent cyclization to produce indolium-2-thiolates. This reaction pathway highlights the reactivity of the thiadiazole ring and its potential for generating structurally diverse compounds (Androsov, 2008).
Physical Properties Analysis
The analysis of physical properties, such as crystal structure and bonding patterns, is essential for understanding the stability and solubility of thiadiazole derivatives. The coplanarity of thiadiazole and nitro-substituted phenyl rings, as well as their interactions within the crystal lattice, influence the compound's physical properties and biological activity potential (Yin et al., 2008).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity and potential for forming diverse chemical bonds, underpin their application in medicinal chemistry. The design and synthesis of compounds like 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide illustrate the strategic incorporation of thiadiazole moieties to enhance anticancer properties (Yushyn et al., 2022).
properties
IUPAC Name |
N-[5-[2-(4-methoxy-2-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-30-14-8-9-15(16(11-14)25(28)29)21-18(27)12-31-20-24-23-19(32-20)22-17(26)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,21,27)(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKPYRIVPSNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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